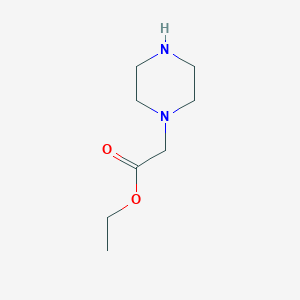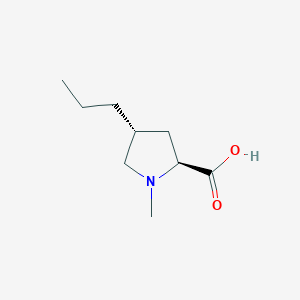
(反式)-4-丙基-1-甲基-L-脯氨酸
描述
(trans)-4-Propyl-1-methyl-L-proline is a derivative of the amino acid proline, which is a significant constituent of mammalian structural proteins, particularly collagen. Proline and its derivatives, such as hydroxyproline, play a crucial role in the stability and function of collagen. The trans configuration of the hydroxyproline residue is an intermediate in the biosynthesis of certain antibiotics, such as etamycin, and is synthesized from L-proline .
Synthesis Analysis
The synthesis of proline derivatives can be complex and may involve multiple steps. For instance, the synthesis of γ-(4S)-Trifluoromethyl proline, a proline analog, was achieved with an improved yield on a multigram scale, suggesting that similar methods could potentially be applied to synthesize (trans)-4-Propyl-1-methyl-L-proline . Additionally, a convenient synthesis route for cis-3-hydroxy-L-proline, which shares structural similarities with (trans)-4-Propyl-1-methyl-L-proline, has been reported using Sharpless asymmetric epoxidation, starting from β-alanine . This method could potentially be adapted for the synthesis of (trans)-4-Propyl-1-methyl-L-proline.
Molecular Structure Analysis
The molecular structure of proline derivatives significantly influences their conformational properties. For example, the amide bond formed by γ-(4S)-Trifluoromethyl proline exhibits similar conformational properties to intact proline, with comparable amide populations of s-trans vs. s-cis isomerism . This suggests that (trans)-4-Propyl-1-methyl-L-proline may also exhibit specific conformational properties that could be analyzed using similar methods.
Chemical Reactions Analysis
Proline and its derivatives are known to participate in various chemical reactions. For instance, L-proline has been used as an efficient catalyst for the multi-component synthesis of pyrazole derivatives in water . Moreover, trans-4-hydroxy-L-proline-derived N,N'-dioxides have been used as organocatalysts for the Strecker reaction, yielding products with high enantiomeric excess . These examples demonstrate the versatility of proline derivatives in catalyzing chemical reactions, which could extend to (trans)-4-Propyl-1-methyl-L-proline.
Physical and Chemical Properties Analysis
The physical and chemical properties of proline derivatives can be quite diverse. For example, the study of s-cis and s-trans isomerism in acylproline analogs has revealed that these analogs exhibit a cis-trans isomerization similar to that of N-acetyl-L-proline . Furthermore, the biological evaluation of (18)F-labeled proline derivatives, including trans-4-[(18)F]fluoro-L-proline, has shown considerable differences in metabolic behavior and biodistribution compared to their cis-enantiomers . These findings suggest that (trans)-4-Propyl-1-methyl-L-proline may also have distinct physical and chemical properties that could be explored in further studies.
科学研究应用
植物抗逆作用中的角色
脯氨酸在改善植物非生物胁迫抗性方面发挥着重要作用。它在干旱、盐碱、极端温度、紫外辐射和重金属等环境胁迫下积累。脯氨酸对酶和膜完整性的积极影响,以及在介导渗透调节方面的适应性作用已有充分记录。然而,脯氨酸在植物渗透耐受性中的实际作用仍存在争议。具有脯氨酸生产转基因的遗传工程植物尚未成功地产生足够量的脯氨酸以显著改善胁迫效应。在胁迫条件下向植物外施脯氨酸的“散弹枪”方法显示出潜力,导致在环境胁迫下生长和最终作物产量显著增加(Ashraf & Foolad, 2007)。
构象方面和生化效应
脯氨酸及其衍生物的环构象方面对于理解它们在生物系统中的作用至关重要。在无环和环衍生物中,脯氨酸表现出高灵活性,并采用不同的构象,影响肽和蛋白质的结构和功能。这种灵活性对于蛋白质的折叠和稳定性至关重要(Anteunis et al., 2010)。
神经化学和行为效应
脯氨酸及其衍生物已被牵涉到神经化学过程和行为效应中。高水平的脯氨酸可能与涉及氧化应激、兴奋毒性和对能量代谢的影响等机制相关的疾病的神经病理生理学有关。这些发现暗示了与高脯氨酸水平相关疾病的潜在治疗策略(Wyse & Netto, 2011)。
DNA模拟和生物医学应用
基于羟脯氨酸及其衍生物设计的羟基脯氨酸基DNA模拟物已显示出在基于核酸的诊断、核酸的分离和反义实验中的潜力。这些应用展示了脯氨酸衍生物在生物医学研究中的多功能性及其在治疗上的潜力(Efimov & Chakhmakhcheva, 2006)。
植物生物学中的氨基酸
脯氨酸衍生物,包括(反式)-4-丙基-1-甲基-L-脯氨酸,在植物生物学中发挥着重要作用。例如,檀香含有独特的氨基酸和胺类物质,表明脯氨酸及其衍生物对植物生理和适应环境条件起着贡献(Kuttan et al., 2015)。
属性
IUPAC Name |
(2S,4R)-1-methyl-4-propylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO2/c1-3-4-7-5-8(9(11)12)10(2)6-7/h7-8H,3-6H2,1-2H3,(H,11,12)/t7-,8+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAWGMRQFCUEYCT-SFYZADRCSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1CC(N(C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC[C@@H]1C[C@H](N(C1)C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(trans)-4-Propyl-1-methyl-L-proline | |
CAS RN |
13380-36-4 | |
| Record name | (4R)-1-Methyl-4-propyl-L-proline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13380-36-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Propyl hygric acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013380364 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-PROPYL HYGRIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7WZ9F8EE8Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(4-Bromophenyl)propanoic acid (8-methyl-8-azabicyclo[3.2.1]octan-3-yl) ester](/img/structure/B133180.png)
![ethyl 4-acetyl-5-[(acetyloxy)methyl]-3-methyl-1H-pyrrole-2-carboxylate](/img/structure/B133184.png)
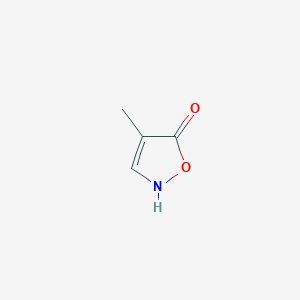
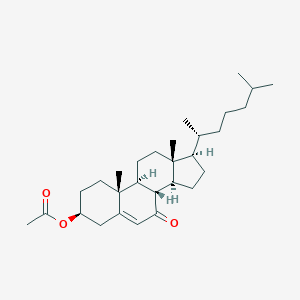
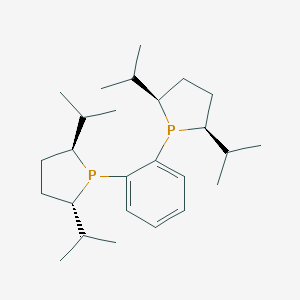
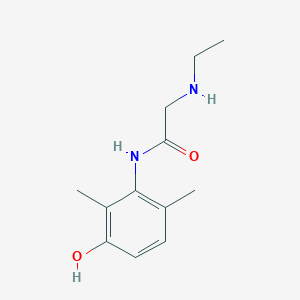
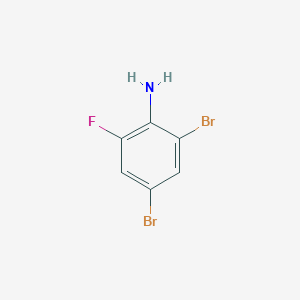
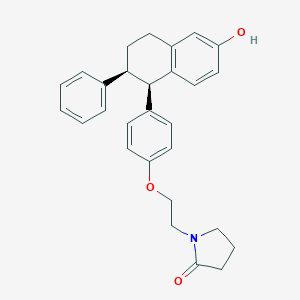
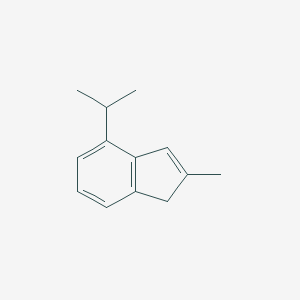
![2-Methyl-2-[2-(2-methyl-1,3-dioxolan-2-yl)ethyl]-1,3-dioxolane](/img/structure/B133220.png)
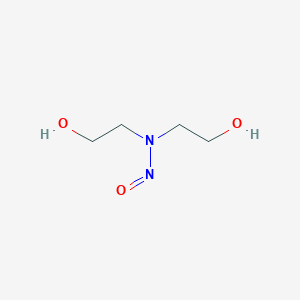
![2-[3-(Cyclopropanecarbonyl)phenyl]-2-methylpropanoic acid](/img/structure/B133230.png)
